molecular formula C6H7ClN4 B2455588 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride CAS No. 2243514-77-2

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride

Cat. No.: B2455588
CAS No.: 2243514-77-2
M. Wt: 170.6
InChI Key: QPBDDONNAGSLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride, also known as EN300-6487501, is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

EN300-6487501 acts as an inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This increase can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .

Biochemical Pathways

The inhibition of PDE1 by EN300-6487501 affects multiple biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA) and protein kinase G (PKG), which are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of PDE1 by EN300-6487501 can lead to various molecular and cellular effects. For example, it can modulate the activity of ion channels, alter gene expression, and affect cell proliferation and survival . These effects can have therapeutic implications in various diseases, including neurodegenerative and psychiatric disorders .

Action Environment

The action, efficacy, and stability of EN300-6487501 can be influenced by various environmental factors. For example, the pH and composition of the gastrointestinal tract can affect its absorption. Similarly, factors such as liver function and the presence of other drugs can influence its metabolism and excretion .

Preparation Methods

The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of this compound lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBDDONNAGSLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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